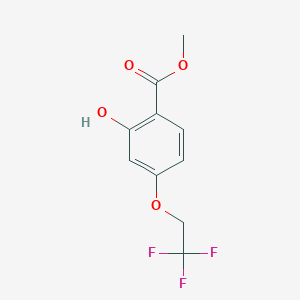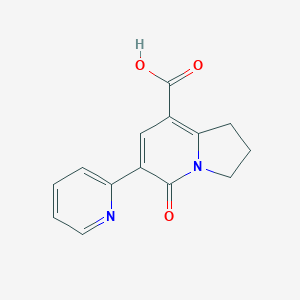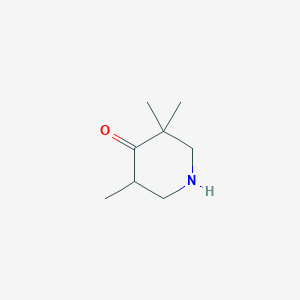
N-(4'-methoxybenzenesulphonyl)-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4'-methoxybenzenesulphonyl)-L-glutamic acid, also known as N-[(4-Methoxyphenyl)sulfonyl]-L-glutamic acid, is a compound with the molecular formula C12H15NO7S and a molecular weight of 317.32 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a glutamic acid backbone, with a methoxyphenyl group as a substituent. It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4'-methoxybenzenesulphonyl)-L-glutamic acid typically involves the reaction of L-glutamic acid with (4-methoxyphenyl)sulfonyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as dichloromethane, with a base like sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4'-methoxybenzenesulphonyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (4-Hydroxyphenyl)sulfonyl-glutamic acid.
Reduction: (4-Methoxyphenyl)thiol-glutamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4'-methoxybenzenesulphonyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(4'-methoxybenzenesulphonyl)-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
- (4-Hydroxyphenyl)sulfonyl-glutamic acid
- (4-Methoxyphenyl)thiol-glutamic acid
- N-(4-Methoxybenzenesulphonyl)-L-glutamic acid
Comparison: N-(4'-methoxybenzenesulphonyl)-L-glutamic acid is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. Compared to (4-Hydroxyphenyl)sulfonyl-glutamic acid, it is less polar and more hydrophobic, affecting its solubility and interaction with biological targets. The thiol derivative, (4-Methoxyphenyl)thiol-glutamic acid, has different redox properties and can participate in thiol-disulfide exchange reactions, which are not possible with the sulfonyl compound .
Eigenschaften
CAS-Nummer |
99289-76-6 |
|---|---|
Molekularformel |
C12H15NO7S |
Molekulargewicht |
317.32 g/mol |
IUPAC-Name |
(2S)-2-[(4-methoxyphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C12H15NO7S/c1-20-8-2-4-9(5-3-8)21(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
DETPSUHECVIOBF-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)


![Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-](/img/structure/B8643881.png)










